4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
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Overview
Description
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a synthetic organic compound that features a triazole ring, a thiomorpholine moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3,4-dimethylphenyl azide, and the alkyne component is typically a propargyl derivative.
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Introduction of the Thiomorpholine Moiety: : The thiomorpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a thiomorpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is particularly significant as it is known to interact with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or specific binding affinities.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with biological targets through the triazole ring. This ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The thiomorpholine moiety can also interact with biological membranes, potentially disrupting their integrity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the thiomorpholine and carbonyl groups, making it less versatile in terms of functionalization.
4-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine: Similar structure but without the dimethyl groups on the phenyl ring, which can affect its biological activity and chemical reactivity.
4-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine: Contains a piperidine ring instead of thiomorpholine, which can alter its pharmacokinetic properties.
Uniqueness
The unique combination of the triazole ring, dimethylphenyl group, and thiomorpholine moiety in 4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine provides a distinct set of chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired characteristics.
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-3-4-13(9-12(11)2)19-10-14(16-17-19)15(20)18-5-7-21-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYNVHZESJWRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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